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Application Notes
Thionin, a metachromatic thiazine dye, is a classical histological stain widely used for the

visualization of Nissl substance in the cytoplasm of neurons. However, it is also a valuable tool

for identifying and analyzing the morphology and distribution of glial cells in the central nervous

system (CNS). Thionin is a basic dye that binds to acidic components of the cell, such as the

rough endoplasmic reticulum and ribosomes (collectively known as Nissl bodies in neurons)

and the chromatin within the nucleus.

In the context of glial cell analysis, thionin staining primarily labels the nuclei of astrocytes,

oligodendrocytes, and microglia, allowing for the assessment of cell density, distribution, and

nuclear morphology. While thionin does not typically allow for the definitive differentiation

between glial cell subtypes based on staining pattern alone, experienced researchers can often

distinguish them based on nuclear size, shape, and chromatin pattern in conjunction with the

cellular location within the tissue. For unequivocal identification of specific glial cell types,

immunohistochemical or immunofluorescent methods are recommended.

This protocol provides a standardized procedure for thionin staining of paraffin-embedded or

frozen tissue sections to visualize glial cell nuclei. The intensity of the staining can be

modulated by adjusting the pH of the staining solution and the duration of the staining and

differentiation steps.
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Experimental Protocols
This section details the necessary reagents and step-by-step procedures for performing thionin

staining on tissue sections.

Reagent Preparation
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Reagent Composition Preparation Instructions

Fixative

4% Paraformaldehyde (PFA) in

Phosphate Buffered Saline

(PBS) or 10% Neutral Buffered

Formalin (NBF)

Prepare fresh or use

commercially available

solutions. Handle with

appropriate safety precautions

in a fume hood.

Thionin Staining Solution

(0.1%)

Thionin: 0.1 g, Acetate Buffer

(pH 4.5): 100 mL

Dissolve thionin powder in the

acetate buffer. Stir until fully

dissolved. Filter the solution

before use to remove any

undissolved particles.[1][2]

Acetate Buffer (pH 4.5)

Solution A: 0.2 M Acetic Acid

(1.15 mL glacial acetic acid in

100 mL distilled water),

Solution B: 0.2 M Sodium

Acetate (1.64 g sodium

acetate in 100 mL distilled

water)

Mix 29.5 mL of Solution A and

20.5 mL of Solution B. Adjust

pH to 4.5 if necessary.

Differentiating Solution
70% Ethanol or 95% Ethanol

with 0.05% Acetic Acid

Prepare by mixing the

appropriate volumes of ethanol

and acetic acid (if needed).

Dehydration Solutions
Graded series of ethanol

(70%, 95%, 100%)

Prepare by diluting absolute

ethanol with distilled water.

Clearing Agent Xylene or a xylene substitute
Use a commercially available

histological clearing agent.

Mounting Medium Resin-based mounting medium

Use a commercially available

mounting medium compatible

with xylene or xylene

substitutes.

Staining Protocol for Paraffin-Embedded Sections
Deparaffinization and Rehydration:
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1. Immerse slides in Xylene: 2 changes for 5 minutes each.

2. Immerse in 100% Ethanol: 2 changes for 3 minutes each.

3. Immerse in 95% Ethanol: 2 minutes.

4. Immerse in 70% Ethanol: 2 minutes.

5. Rinse in distilled water: 2 minutes.

Staining:

1. Immerse slides in 0.1% Thionin solution for 2-10 minutes.[3] Staining time may need to be

optimized depending on tissue type and fixation.

Rinsing and Differentiation:

1. Briefly rinse slides in distilled water to remove excess stain.

2. Differentiate in 70% ethanol for 30 seconds to 2 minutes.[4] This step is critical for

controlling the staining intensity. Monitor differentiation under a microscope until the

desired contrast between nuclei and background is achieved. For more rapid

differentiation, 95% ethanol with a few drops of acetic acid can be used.[5]

Dehydration and Clearing:

1. Dehydrate slides through graded alcohols:

95% Ethanol: 2 minutes.

100% Ethanol: 2 changes for 3 minutes each.

2. Clear in Xylene or a xylene substitute: 2 changes for 5 minutes each.

Coverslipping:

1. Apply a drop of mounting medium to the tissue section and carefully place a coverslip,

avoiding air bubbles.
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2. Allow the slides to dry in a well-ventilated area.

Staining Protocol for Frozen Sections
Fixation (if required):

1. If using fresh frozen sections, fix in 4% PFA for 10-15 minutes.

2. If using pre-fixed frozen sections, proceed to the rinsing step.

Rinsing:

1. Rinse slides in distilled water for 2-5 minutes to remove embedding medium.

Staining:

1. Immerse slides in 0.1% Thionin solution for 1-5 minutes. Staining times are generally

shorter for frozen sections.

Rinsing and Differentiation:

1. Briefly rinse slides in distilled water.

2. Differentiate in 70% ethanol for 15-60 seconds, monitoring microscopically.

Dehydration, Clearing, and Coverslipping:

1. Follow steps 4 and 5 from the paraffin-embedded section protocol.

Expected Results
Glial Cell Nuclei: Astrocytes, oligodendrocytes, and microglia nuclei will be stained a deep

blue to purple.

Neuronal Nuclei: Will be stained blue to purple.

Nissl Substance: In the cytoplasm of neurons, Nissl bodies will appear as blue to purple

granular aggregates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15346790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background: The neuropil will be lightly stained or colorless, providing good contrast.
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Caption: Workflow of the thionin staining protocol for glial cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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